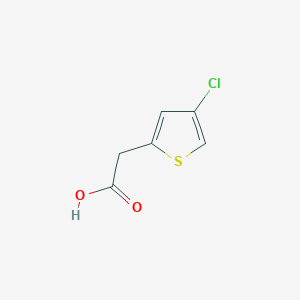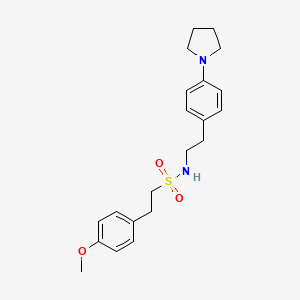![molecular formula C21H21FN4O4S B2817565 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 533869-52-2](/img/structure/B2817565.png)
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a sulfonyl group, and a methylpiperidine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions. For example, a fluorinated pyrazole was synthesized via a two-step reaction, first through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, the oxadiazole ring would add a heterocyclic component, the sulfonyl group would introduce a polar characteristic, and the methylpiperidine group would add a cyclic amine structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the oxadiazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Safety and Dosimetry in Human Studies
A study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), which is of clinical interest due to its role in multiple sclerosis and other conditions. This study supports the safety of the radiotracer for evaluating inflammation in human clinical populations and demonstrates the utility of such compounds in assessing receptor activity and inflammation (Brier et al., 2022).
Metabolism and Disposition Studies
Another study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, revealing details about its elimination and principal circulating components in plasma. These findings highlight the importance of understanding the metabolic pathways and excretion profiles of such compounds in developing therapeutics (Renzulli et al., 2011).
Imaging and Diagnostic Applications
Research on imaging agents such as [18F]ISO-1 for PET scans in patients with malignant neoplasms showcases the application of chemical compounds in diagnostic imaging. The study evaluated the feasibility of imaging tumor proliferation, demonstrating how similar compounds could be used to assess disease progression and therapeutic efficacy (Dehdashti et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-14-4-2-3-13-26(14)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12,14H,2-4,13H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQABGONZMDYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2817493.png)
![3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817495.png)

![4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride](/img/structure/B2817499.png)





